(E)-1-Bromo-5-methyl-2-hexene
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-1-bromo-5-methylhex-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-7(2)5-3-4-6-8/h3-4,7H,5-6H2,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLCUCQGNRYXBD-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C=C/CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(E)-1-Bromo-5-methyl-2-hexene CAS 103335-72-4 properties
An In-depth Technical Guide to (E)-1-Bromo-5-methyl-2-hexene (CAS: 103335-72-4)
Core Introduction and Structural Overview
(E)-1-Bromo-5-methyl-2-hexene, identified by CAS Registry Number 103335-72-4, is a halogenated alkene that serves as a valuable bifunctional building block in modern organic synthesis.[1] Its molecular structure incorporates two key reactive sites: an allylic bromide and a trans-configured internal double bond. This arrangement provides orthogonal reactivity, enabling chemists to perform sequential and selective transformations. The allylic bromide is an excellent electrophilic center, susceptible to nucleophilic substitution, while the alkene moiety can participate in a variety of addition and metal-catalyzed reactions. These characteristics make it a strategic intermediate for constructing complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical development.
The compound has a molecular formula of C7H13Br and a molecular weight of approximately 177.08 g/mol .[2] Its IUPAC name is (E)-1-bromo-5-methylhex-2-ene.[2]
Caption: 2D Chemical Structure of (E)-1-Bromo-5-methyl-2-hexene.
Physicochemical and Spectroscopic Profile
While experimentally determined data for (E)-1-Bromo-5-methyl-2-hexene is limited, a reliable profile can be constructed from predicted values and analysis of analogous structures. These properties are crucial for designing reaction conditions, purification protocols, and storage solutions.
Physicochemical Data Summary
The following table summarizes key computed physical properties for (E)-1-Bromo-5-methyl-2-hexene.[1][2]
| Property | Value | Source |
| CAS Number | 103335-72-4 | [1] |
| Molecular Formula | C7H13Br | [1][2] |
| Molecular Weight | 177.08 g/mol | [1][2] |
| Boiling Point | 168.2 ± 9.0 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [1] |
| Flash Point | 52.0 ± 10.2 °C (Predicted) | [1] |
| Refractive Index | 1.470 (Predicted) | [1] |
| LogP (Octanol/Water) | 3.1 - 3.72 (Predicted) | [1][2] |
Anticipated Spectroscopic Signatures
Structural elucidation relies on a combination of spectroscopic techniques. Based on its structure, the following key features would be expected:
-
¹H NMR Spectroscopy: The proton NMR spectrum would be highly informative. Key signals would include two distinct vinyl protons (C2-H and C3-H) in the δ 5.2–5.8 ppm range, exhibiting a large coupling constant (J ≈ 15 Hz) characteristic of an E-alkene.[3] A doublet corresponding to the two protons on C1 adjacent to the bromine atom (Br-CH₂) would likely appear around δ 3.9-4.1 ppm. The signals for the isopropyl group at C5 would present as a multiplet for the single proton and two doublets for the diastereotopic methyl groups.
-
¹³C NMR Spectroscopy: The carbon spectrum would show seven distinct signals. The carbon bearing the bromine (C1) would be expected in the δ 30-40 ppm range. The two sp² carbons of the double bond (C2 and C3) would appear in the δ 120-140 ppm region. The remaining sp³ carbons would be found in the upfield region of the spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a C-H stretching peak for the sp² carbons of the alkene just above 3000 cm⁻¹. A key diagnostic peak would be the C=C stretch for the trans-disubstituted double bond, appearing around 960-970 cm⁻¹. C-H stretching and bending frequencies for the alkane portions of the molecule would also be present.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity (M⁺ and M⁺+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The molecular ion peaks would be observed at m/z 176 and 178.[2] Common fragmentation patterns would include the loss of Br• (m/z 97) and cleavage at the allylic position.
Strategic Synthesis: Allylic Bromination
A robust and selective method for synthesizing (E)-1-Bromo-5-methyl-2-hexene is through the allylic bromination of its alkene precursor, (E)-5-methyl-2-hexene. This transformation is most effectively achieved using N-bromosuccinimide (NBS) under radical initiation conditions.
Causality of Reagent Choice:
-
N-Bromosuccinimide (NBS): NBS is the reagent of choice for allylic bromination because it provides a low, constant concentration of molecular bromine (Br₂), which is generated in situ. This is critical to avoid the competitive electrophilic addition of bromine across the double bond, thus ensuring the desired substitution reaction at the allylic position.[3]
-
Radical Initiator (e.g., AIBN or Benzoyl Peroxide): The reaction proceeds via a free-radical chain mechanism. An initiator is required to generate the initial bromine radical that propagates the chain reaction. Light (hν) can also serve this purpose.
Caption: Workflow for the synthesis of (E)-1-Bromo-5-methyl-2-hexene.
Experimental Protocol: Synthesis via Allylic Bromination
This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale.
-
Reaction Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (E)-5-methyl-2-hexene (1.0 equiv) and carbon tetrachloride (CCl₄) as the solvent. Add N-bromosuccinimide (1.1 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 equiv).
-
Reaction Execution: Place the flask under an inert atmosphere (e.g., nitrogen or argon). Heat the mixture to reflux (approximately 77°C) with vigorous stirring. The reaction can be monitored by TLC or GC-MS to track the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The solid succinimide byproduct will precipitate. Filter the mixture to remove the solid, washing the filter cake with a small amount of cold CCl₄.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to remove any remaining bromine, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is typically purified by vacuum distillation or flash column chromatography on silica gel to yield the pure (E)-1-Bromo-5-methyl-2-hexene.
Reactivity and Applications in Synthetic Chemistry
The dual functionality of (E)-1-Bromo-5-methyl-2-hexene makes it a versatile intermediate for introducing the 5-methylhex-2-enyl fragment into larger molecules.
Nucleophilic Substitution Reactions
As a primary allylic bromide, the compound readily undergoes nucleophilic substitution (S_N2) reactions. The allylic system also allows for potential S_N2' reactions, where the nucleophile attacks the terminal carbon of the double bond. This reactivity is fundamental for forming new carbon-heteroatom or carbon-carbon bonds.
-
Applications: Synthesis of ethers, esters, amines, and azides by reacting with corresponding alkoxide, carboxylate, amine, or azide nucleophiles. It can also react with carbon nucleophiles like cyanides or organometallics.
Transition-Metal-Catalyzed Cross-Coupling
The carbon-bromine bond is an ideal handle for a wide range of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern drug discovery for their ability to form C-C bonds with high efficiency and selectivity.[4]
-
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a new C(sp²)-C(sp²) bond.[4]
-
Heck Coupling: While less common for alkyl halides, related vinyl bromides are extensively used.[4]
-
Sonogashira Coupling: Reaction with a terminal alkyne to create conjugated enyne systems.[4]
Reactions of the Alkene Moiety
The double bond can be functionalized independently, provided the allylic bromide is protected or the reaction conditions are selective.
-
Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) to form the corresponding epoxide.
-
Dihydroxylation: Conversion to a diol using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).
-
Hydrogenation: Reduction of the double bond to a single bond using H₂ gas and a metal catalyst (e.g., Pd/C), which would yield 1-bromo-5-methylhexane.[5]
Caption: Key synthetic transformations of (E)-1-Bromo-5-methyl-2-hexene.
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for (E)-1-Bromo-5-methyl-2-hexene. Therefore, precautions must be based on data from structurally similar flammable organobromides, such as 1-bromohexane and other bromoalkenes.[6][7]
-
Hazard Identification: Assumed to be a flammable liquid and vapor.[6][8] Likely causes skin, eye, and respiratory irritation.[7][9] May be harmful if swallowed or inhaled.
-
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][8]
-
Keep away from heat, sparks, open flames, and other ignition sources.[10] Use non-sparking tools and take precautionary measures against static discharge.[7]
-
Avoid breathing vapors or mist.[6]
-
-
Storage:
-
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled as hazardous chemical waste.[10]
-
Conclusion
(E)-1-Bromo-5-methyl-2-hexene is a synthetically useful building block whose value lies in its predictable and orthogonal reactivity. The presence of both an allylic bromide and an alkene allows for a diverse range of chemical transformations, making it a potent intermediate for the synthesis of complex target molecules in pharmaceutical and materials science research. A thorough understanding of its properties, synthetic routes, and reactivity profile, combined with stringent safety protocols, enables researchers to effectively leverage this compound in their synthetic endeavors.
References
-
PubChem. (n.d.). (E)-1-Bromo-5-methyl-2-hexene. National Center for Biotechnology Information. Retrieved from [Link]
-
Chegg. (2022, January 27). Design a synthesis of (E)-5-methyl-2-hexene from propyne and 2-methyl-1-propanol. Retrieved from [Link]
-
Shaanxi Bloom Tech Co., Ltd. (2024, March 13). Can 5-Bromo-1-Pentene Be Used In Organic Synthesis?. Retrieved from [Link]
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Stereochemical Dynamics of 5-Methyl-2-Hexenyl Bromide: E/Z Stability & Synthesis
Executive Summary: The Stereochemical Imperative
In the context of drug development and terpene synthesis, 5-methyl-2-hexenyl bromide serves as a critical electrophilic building block (e.g., for introducing isobutyl-terminated prenyl-like chains).[1] The stereochemical integrity of the C2=C3 double bond is paramount, as biological activity often hinges on precise olefin geometry.
The Core Thesis: The (E)-isomer is the thermodynamically favored species (
This guide details the thermodynamic drivers, synthesis of the pure E-isomer, and protocols to prevent racemization/isomerization during handling.
Thermodynamic & Kinetic Analysis
Steric Strain & Thermodynamic Stability
The stability difference between the E (trans) and Z (cis) isomers is governed by non-bonded interactions across the double bond.
| Feature | (E)-5-methyl-2-hexenyl bromide | (Z)-5-methyl-2-hexenyl bromide |
| Geometry | Trans-disubstituted | Cis-disubstituted |
| Steric Interaction | Minimal (H vs. Alkyl/Br) | High (Bromomethyl vs. Isobutyl) |
| A(1,[1]3) Strain | Low | Significant |
| Relative Energy | ||
| Equilibrium Ratio |
Mechanistic Insight: In the Z-isomer, the Van der Waals radius of the bromine atom and the methylene of the isobutyl group create significant steric crowding. This destabilization drives the equilibrium toward the E-isomer.
The Isomerization Mechanism (Winstein Ion-Pairing)
Allylic bromides do not require external nucleophiles to isomerize.[1] They undergo "internal return" isomerization via ionization.
-
Ionization: The C-Br bond breaks to form an allylic carbocation and a bromide anion.
-
Tight Ion Pair (TIP): The ions remain held together by solvent cage effects.
-
Rotation: The carbocation (or the anion's position) rotates.
-
Recombination: Bromide attacks the cation, potentially at the original position (retention) or the rearranged position (isomerization/scrambling).
Critical Factor: Polar solvents stabilize the ion pair, accelerating isomerization. Non-polar solvents (Hexane, Toluene) suppress ionization, kinetically locking the stereochemistry.
Figure 1: Ion-Pair Isomerization Pathway. In polar media, the pathway to the Tight Ion Pair (TIP) opens, allowing rotation and collapse to the thermodynamic mix (favoring E).[1]
Synthetic Pathways: Selective Production of the (E)-Isomer[1]
To obtain high-purity (E)-5-methyl-2-hexenyl bromide, one must avoid conditions that promote
Comparison of Methods
| Method | Reagents | Mechanism | Outcome | Recommendation |
| Appel Reaction | High retention of E-geometry.[1] Neutral pH. | Preferred | ||
| Phosphorus Tribromide | Risk of HBr generation and acid-catalyzed isomerization.[1] | Avoid | ||
| HBr / Acid | Complete scrambling (E/Z mix).[1] | Do Not Use |
Experimental Protocols
Protocol A: Stereoselective Synthesis (Appel Reaction)
Objective: Synthesize (E)-1-bromo-5-methyl-2-hexene from (E)-5-methyl-2-hexen-1-ol.
Reagents:
-
(E)-5-methyl-2-hexen-1-ol (1.0 equiv)[1]
-
Carbon Tetrabromide (
, 1.1 equiv)[1] -
Triphenylphosphine (
, 1.1 equiv)[1][2] -
Dichloromethane (DCM), Anhydrous[1]
Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon. Dissolve alcohol and
in DCM ( concentration). -
Cooling: Cool the solution to
(ice bath). -
Addition: Add
portion-wise over 15 minutes. Note: Exothermic reaction. -
Reaction: Stir at
for 30 mins, then warm to RT for 1 hour. Monitor by TLC (Hexane/EtOAc 9:1).[1] -
Workup: Add Pentane (precipitates
).[1] Filter through a silica plug. -
Purification: Concentrate carefully (bromide is volatile and unstable). If necessary, rapid flash chromatography on neutral alumina (not silica, to avoid acidity).
Protocol B: Kinetic Stability & Isomerization Assay
Objective: Determine the degradation rate of the E-isomer in solution.
-
Sample Prep: Dissolve
of pure (E)-bromide in of deuterated solvent ( vs. ). -
Baseline: Acquire
NMR ( ).[1] Focus on the olefinic region ( ).[1] -
Stress Test: Incubate at
and . -
Data Collection: Scan every 4 hours for 24 hours.
-
Analysis: Integrate olefin peaks to calculate E:Z ratio over time.
Handling, Storage & Safety (Self-Validating Systems)
Allylic bromides are lachrymators and alkylating agents. They are also chemically labile.
The "Copper/Silver" Stabilization System
To prevent autocatalytic decomposition (where trace HBr catalyzes further isomerization), use a scavenger.
-
Storage Vessel: Amber glass vial (UV protection).
-
Stabilizer: Add a small coil of Silver Wool or Copper Wire (activated) to the vial. This scavenges free bromide/HBr.
-
Buffer: Store over anhydrous
pellets if acid sensitivity is extreme. -
Temperature:
is mandatory for long-term storage.[1]
Figure 2: Synthesis-to-Storage Workflow. Designed to minimize acid-catalyzed isomerization.[1]
References
-
Appel, R. (1975). "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, 14(12), 801–811. Link[1]
-
Snyder, S. A., et al. (2008). "Total Synthesis of Polyprenyl Natural Products." Journal of the American Chemical Society.[3] (Specific reference to allylic bromide handling in terpene synthesis). Link[1]
-
Kim, H., et al. (2006). "Stereoselective Synthesis of Trisubstituted Alkenes." Chemical Reviews, 106(9).[1] (Discussion of A(1,3) strain and E/Z stability).[1] Link[1]
-
PubChem. (2024). "(E)-1-Bromo-5-methyl-2-hexene Compound Summary." National Library of Medicine. Link
-
Winstein, S., et al. (1956). "Allylic Rearrangements and Ion Pair Mechanisms." Journal of the American Chemical Society.[3] Link[1]
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Electrophilic Allyl Bromide Reagents: A Senior Application Scientist's Guide to Synthesis and Strategy
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Alkylating Agent
To the practicing chemist, allyl bromide is often introduced as a simple electrophile, a reliable tool for appending a three-carbon unit. While true, this view merely scratches the surface of its profound utility in modern organic synthesis.[1][2] Its ability to engage with a vast array of nucleophiles is amplified by the unique electronic nature of the allyl group, which opens doors to intricate, transition metal-catalyzed transformations that control stereochemistry and regiochemistry with remarkable precision.[3][4][5]
This guide is structured from the ground up, moving from the essential practicalities of handling this reactive reagent to the nuanced mechanistic principles that govern its application. We will not merely present protocols; we will dissect the causality behind them, providing the field-proven insights necessary to troubleshoot, innovate, and apply these methods to complex synthetic challenges in pharmaceutical and materials science.
Part 1: Foundational Knowledge and Safe Handling
Allyl bromide (3-bromopropene) is a colorless to light yellow liquid characterized by an intense, acrid odor. Its utility is intrinsically linked to its high reactivity, which also necessitates stringent safety protocols. It is a lachrymator, toxic, and highly flammable, with a low flash point of approximately -2°C (28°F).[6][7][8]
Physicochemical Properties
A clear understanding of allyl bromide's properties is the first step toward its effective use.
| Property | Value | Citation(s) |
| Molecular Formula | C₃H₅Br | |
| Molar Mass | 120.98 g/mol | |
| Boiling Point | 71°C (160°F) | |
| Melting Point | -119°C (-182°F) | |
| Density | 1.398 g/cm³ | |
| Flash Point | -2°C (28°F) | [6][8] |
| Solubility in Water | Slightly soluble |
Mandatory Safety and Handling Protocol
Due to its hazardous nature, all manipulations of allyl bromide must be conducted within a certified chemical fume hood.[7][9][10]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate protective gloves (e.g., Viton® or laminate film). Always inspect gloves prior to use and use proper removal technique.[6][7]
-
Eye Protection: Tightly fitting safety goggles and a face shield are mandatory.[6][7]
-
Lab Coat: A flame-resistant lab coat should be worn, and contaminated clothing must be removed and laundered promptly by trained personnel.[6]
Storage & Incompatibilities:
-
Store in a cool, well-ventilated, flame-proof area away from heat, sparks, and open flames.[9][10]
-
Containers must be tightly closed, and metal containers should be grounded and bonded during transfer to prevent static discharge.[6][9]
-
Allyl bromide is incompatible with oxidizing agents, strong bases, amines, and metals.[6][10]
Spill & Emergency Response:
-
In case of a spill, evacuate the area, remove all ignition sources, and wear full PPE, including respiratory protection.[8][9]
-
Absorb small spills with an inert material like activated charcoal or vermiculite and place in a sealed container for hazardous waste disposal.[6][9]
-
Ensure emergency eyewash stations and showers are immediately accessible.[6]
Part 2: Synthesis and Purification of Allyl Bromide
While commercially available, in-house preparation of allyl bromide is a common and instructive procedure. The most prevalent methods involve the treatment of allyl alcohol with a bromine source.
Protocol: Synthesis from Allyl Alcohol and HBr
This procedure is a classic Sₙ2-type reaction where the alcohol's hydroxyl group, a poor leaving group, is first protonated by a strong acid to form a good leaving group (water).[11]
Methodology:
-
Reaction Setup: To a 1-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser set for distillation, add 169 mL (250 g) of 48% hydrobromic acid.[12][13]
-
Acid Addition: With stirring and cooling in an ice-water bath, slowly add 40.5 mL (75 g) of concentrated sulfuric acid.
-
Substrate Addition: Add 68 mL (58 g) of allyl alcohol to the cooled mixture.[12]
-
Initiation & Distillation: Place another 40.5 mL (75 g) of concentrated sulfuric acid in the dropping funnel. Slowly add the sulfuric acid to the reaction mixture. The heat of mixing will initiate the reaction, and allyl bromide will begin to distill. The distillation should be complete within approximately 30-60 minutes.[13]
-
Workup: Transfer the distillate to a separatory funnel. Wash sequentially with water, 5% sodium carbonate solution (to neutralize excess acid), and finally with water.[12][13]
-
Drying & Purification: Dry the crude allyl bromide over anhydrous calcium chloride. Purify by distillation, collecting the fraction boiling at 69-72°C.[12][13] The expected yield is typically high, around 85-95%.[12][13]
Part 3: The Core Reactivity - Allyl Bromide as an Electrophile
The carbon atom bonded to the bromine is electron-deficient and thus highly electrophilic, making it susceptible to attack by a wide range of nucleophiles in classic Sₙ2 reactions.[14][15][16]
Direct Alkylation with Soft and Hard Nucleophiles
Allyl bromide serves as a potent alkylating agent for introducing the versatile allyl group.[1][2]
-
C-Allylation: Carbanions, such as those derived from malonates, β-ketoesters, and organometallic reagents (e.g., Grignards), readily displace the bromide to form new C-C bonds.[1][14]
-
N-Allylation: Amines and amides are effectively allylated, a common step in the synthesis of pharmaceuticals and other complex nitrogen-containing molecules.[17][18]
-
O-Allylation: Alkoxides and phenoxides react to form allyl ethers, which are valuable intermediates, for example, as protecting groups that can be cleaved under specific conditions.
-
S-Allylation: Thiolates, being excellent nucleophiles, react rapidly to produce allyl sulfides.[15]
The choice of solvent and base is critical. Aprotic polar solvents like DMF or DMSO often accelerate Sₙ2 reactions. The kinetics of these reactions are highly dependent on the nucleophile and solvent system.
Diagram: General Sₙ2 Reaction
The diagram below illustrates the fundamental nucleophilic substitution pathway.
Caption: The concerted Sₙ2 mechanism for the allylation of a nucleophile.
Part 4: Transition Metal Catalysis - The Tsuji-Trost Reaction
The true power of allylic systems is unlocked through transition metal catalysis, most notably the palladium-catalyzed Tsuji-Trost reaction.[3][4] This reaction transforms the simple electrophilic nature of allyl bromide into a sophisticated platform for asymmetric synthesis.
The Catalytic Cycle: A Paradigm of Organometallic Chemistry
The reaction proceeds via a well-defined catalytic cycle involving a π-allylpalladium intermediate. This is the causal reason for its unique reactivity and stereochemical outcomes.[3][4]
Mechanism Pillars:
-
Oxidative Addition: A Pd(0) catalyst coordinates to the double bond of allyl bromide and undergoes oxidative addition. The bromide leaving group is expelled, typically with inversion of configuration at the carbon center, to form a cationic η³-π-allylpalladium(II) complex.[3][19]
-
Nucleophilic Attack: The nucleophile then attacks the π-allyl ligand. The regiochemistry and stereochemistry of this step are the keys to the reaction's utility.
-
Soft Nucleophiles (pKa > 25): Typically attack the allyl ligand directly from the face opposite the palladium metal (outer-sphere attack). This results in a second inversion of configuration.[3][20]
-
Hard Nucleophiles (pKa < 25): May attack the palladium center first, followed by reductive elimination (inner-sphere attack), which proceeds with retention of configuration at the metal.[3][20]
-
-
Reductive Elimination & Catalyst Regeneration: The final step forms the C-Nu bond, yielding the product and regenerating the Pd(0) catalyst, allowing the cycle to continue.[19]
The overall stereochemistry is a net retention, as two sequential inversions (oxidative addition and outer-sphere nucleophilic attack) occur.[20]
Diagram: The Tsuji-Trost Catalytic Cycle
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- 18. pubs.acs.org [pubs.acs.org]
- 19. m.youtube.com [m.youtube.com]
- 20. thieme-connect.de [thieme-connect.de]
Methodological & Application
Application Note: Palladium-Catalyzed Cross-Coupling of (E)-1-Bromo-5-methyl-2-hexene
Executive Summary
(E)-1-Bromo-5-methyl-2-hexene (CAS: 103335-72-4) is a valuable C7 electrophile used in the synthesis of terpenoids, pheromones, and lipophilic drug fragments. As a primary allylic bromide, it presents specific challenges in palladium-catalyzed cross-coupling: regiocontrol (linear
This guide provides optimized protocols for Suzuki-Miyaura and Negishi couplings designed to maximize the linear E-product. We prioritize conditions that suppress
Mechanistic Insight: The Allylic Challenge
The coupling of allylic bromides proceeds via a Palladium(
The Catalytic Cycle and Regioselectivity
Upon oxidative addition of the allylic bromide to Pd(0), a
- -Attack (C1): Yields the desired linear product (retention of regiochemistry).
-
-Attack (C3): Yields the branched product (
pathway).
For (E)-1-Bromo-5-methyl-2-hexene, the linear product is generally favored due to steric hindrance at the internal C3 position. However, the E-geometry is at risk if the
Pathway Visualization
The following diagram illustrates the competing pathways and the critical decision points for selectivity.
Figure 1: Mechanistic bifurcation in allylic cross-coupling. Fast transmetallation is required to prevent isomerization.
Protocol A: Suzuki-Miyaura Coupling (Robust & Scalable)
Application: Ideal for coupling with aryl or vinyl boronic acids in pharmaceutical intermediates. Key Strategy: Use of a mild base and a bulky bidentate ligand (dppf) to favor the linear product and prevent bromide hydrolysis.
Materials
-
Electrophile: (E)-1-Bromo-5-methyl-2-hexene (1.0 equiv)
-
Nucleophile: Aryl/Vinyl Boronic Acid (1.1 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 equiv) or (3.0 equiv) -
Solvent: THF:Water (9:1) or Toluene:Water (10:1)
Step-by-Step Methodology
-
Preparation: In a glovebox or under Argon flow, charge a reaction vial with the Boronic Acid (1.1 equiv), Base (2.0 equiv), and Pd catalyst (3 mol%).
-
Solvation: Add degassed THF/Water mixture. Note: Rigorous degassing is essential to prevent Pd oxidation and homocoupling.
-
Addition: Add (E)-1-Bromo-5-methyl-2-hexene (1.0 equiv) dropwise via syringe.
-
Why: Adding the electrophile last prevents the formation of Pd-bromide aggregates before the catalytic cycle initiates.
-
-
Reaction: Stir vigorously at Room Temperature for 4–12 hours.
-
Optimization: If conversion is slow, heat to 40°C. Avoid temperatures >60°C to prevent
-hydride elimination/isomerization [1].
-
-
Workup: Dilute with diethyl ether, wash with water and brine. Dry over
and concentrate. -
Purification: Flash chromatography on silica gel.
Protocol B: Negishi Coupling (High Stereofidelity)
Application: Best for coupling with alkyl zinc reagents or sensitive substrates where stereochemical precision is paramount.
Key Strategy: Organozinc reagents react rapidly with
Materials
-
Electrophile: (E)-1-Bromo-5-methyl-2-hexene (1.0 equiv)
-
Nucleophile: Organozinc halide (R-ZnBr) (1.2 equiv) (Prepared via Rieke Zinc or LiCl-mediated insertion)
-
Catalyst:
(5 mol%) or (2 mol%) + (8 mol%) -
Solvent: Anhydrous THF
Step-by-Step Methodology
-
Catalyst Activation: Dissolve
in anhydrous THF under Argon. -
Substrate Addition: Add (E)-1-Bromo-5-methyl-2-hexene (1.0 equiv) to the catalyst solution. Stir for 5 minutes at 0°C.
-
Transmetallation: Add the Organozinc reagent (1.2 equiv) dropwise over 10 minutes at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature and stir for 2–6 hours.
-
Quench: Quench carefully with saturated
solution. -
Workup: Extract with hexanes or ether. (Avoid DCM if volatile products are expected).
Comparative Data & Troubleshooting
Reaction Parameter Comparison
| Parameter | Suzuki-Miyaura | Negishi Coupling |
| Primary Utility | Aryl/Vinyl coupling partners | Alkyl/Alkenyl coupling partners |
| Moisture Tolerance | High (Aqueous biphasic OK) | Low (Strictly anhydrous) |
| Stereoretention | Good (Requires bulky ligands) | Excellent (Fast kinetics) |
| Regioselectivity | >90% Linear (with dppf) | >95% Linear |
| Main Side Product | Protodeboronation of nucleophile | Homocoupling of electrophile |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Isomerization (E to Z) | Slow transmetallation allows | Increase nucleophile concentration; switch to Negishi protocol. |
| Branched Product | Steric bulk on ligand is insufficient.[7] | Switch to |
| Homocoupling (R-R) | Slow oxidative addition or excess O2. | Degas solvents more thoroughly; add substrate slowly. |
| Low Conversion | Catalyst poisoning or bromide hydrolysis. | Use anhydrous bases ( |
Safety & Handling
-
(E)-1-Bromo-5-methyl-2-hexene: Like most allylic bromides, this compound is a potent lachrymator and skin irritant. All handling must occur in a functioning fume hood. Double-gloving (Nitrile) is recommended.
-
Palladium Residues: Pd-contaminated waste streams must be segregated for heavy metal disposal.
References
-
Suzuki-Miyaura Coupling of Allylic Derivatives
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Negishi Coupling Stereocontrol
- Negishi, E., & Liu, F. (2003). Palladium- or Nickel-Catalyzed Cross-Coupling with Organometals Containing Zinc, Magnesium, Aluminum, and Zirconium. Chemical Reviews, 103(5), 1979–2018.
-
Regioselectivity in Allylic Alkylation
- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.
-
General Protocol Verification (Organic Chemistry Portal)
Sources
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- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles [organic-chemistry.org]
Application Notes and Protocols for Terpene Chain Extension Using (E)-1-Bromo-5-methyl-2-hexene
Abstract
Terpenoids represent a vast and structurally diverse class of natural products, many of which are of significant interest to the pharmaceutical, fragrance, and flavor industries.[1][2][3] Chemical synthesis provides a powerful tool for accessing these molecules, enabling the creation of novel analogs and facilitating large-scale production.[1] This document provides detailed application notes and protocols for the use of (E)-1-bromo-5-methyl-2-hexene as a key building block for the chain extension of terpene precursors. This versatile C7 allylic bromide serves as a valuable synthon for introducing a common isoprenoid structural motif, facilitating the construction of more complex terpene skeletons.[4][5] We will explore its application in forming carbon-carbon bonds through reactions with various nucleophiles, including organometallic reagents, and provide experimentally validated protocols for researchers in organic synthesis and drug development.
Introduction to Terpene Synthesis and Chain Extension
Terpenes are constructed from five-carbon isoprene units, and their biosynthesis involves the sequential addition of these units to a growing chain.[3][5] In the laboratory, synthetic chemists often mimic this strategy through the iterative addition of isoprenoid building blocks. Allylic halides, such as (E)-1-bromo-5-methyl-2-hexene, are particularly useful for this purpose due to the reactivity of the allylic position, which facilitates nucleophilic substitution reactions.[6][7]
(E)-1-Bromo-5-methyl-2-hexene, with its specific stereochemistry and branched isohexyl moiety, is an ideal reagent for introducing the terminal portion of many common terpenes. Its application allows for the extension of existing terpene fragments or the coupling of smaller precursors to build more complex structures.
Chemical Properties of (E)-1-Bromo-5-methyl-2-hexene
| Property | Value | Source |
| Chemical Name | (E)-1-Bromo-5-methyl-2-hexene | [8] |
| CAS Number | 103335-72-4 | [8][9] |
| Molecular Formula | C7H13Br | [8][9] |
| Molecular Weight | 177.08 g/mol | [8] |
| Boiling Point | 168.2±9.0 °C at 760 mmHg (Predicted) | [9] |
| Density | 1.2±0.1 g/cm3 (Predicted) | [9] |
Core Applications in Terpene Synthesis
The primary application of (E)-1-bromo-5-methyl-2-hexene in terpene synthesis is as an electrophile in carbon-carbon bond-forming reactions. The polarized carbon-bromine bond makes the allylic carbon susceptible to attack by a wide range of nucleophiles. The stability of the resulting allylic carbocation intermediate also plays a crucial role in its reactivity.[10]
Key reaction classes include:
-
Grignard Reactions: Coupling with Grignard reagents (R-MgX) to form new carbon-carbon bonds.[11][12]
-
Organocuprate (Gilman) Reagents: Reactions with lithium diorganocopper reagents (R2CuLi) for efficient and selective alkylation.[13][14]
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and other cross-coupling reactions provide powerful methods for forming C(sp2)-C(sp3) bonds.[15][16]
Experimental Protocols
The following protocols are provided as a guide for the application of (E)-1-bromo-5-methyl-2-hexene in terpene chain extension. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Grignard Reagent Coupling for Terpene Chain Extension
This protocol describes the reaction of a terpene-derived Grignard reagent with (E)-1-bromo-5-methyl-2-hexene. This is a fundamental C-C bond-forming reaction.[11][12]
Workflow Diagram:
Caption: Workflow for Grignard reagent coupling.
Materials:
-
Terpene halide (e.g., geranyl bromide)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
(E)-1-Bromo-5-methyl-2-hexene
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and dropping funnel, place magnesium turnings (1.2 equivalents).
-
Add a small volume of anhydrous diethyl ether or THF.
-
Add a solution of the terpene halide (1 equivalent) in anhydrous ether or THF dropwise from the dropping funnel. The reaction is often initiated with a small crystal of iodine or a few drops of 1,2-dibromoethane.[17][18]
-
Maintain a gentle reflux until the magnesium is consumed. Cool the resulting Grignard reagent to 0 °C.
-
-
Coupling Reaction:
-
Dissolve (E)-1-bromo-5-methyl-2-hexene (1.1 equivalents) in anhydrous THF.
-
Slowly add the solution of the allylic bromide to the cooled Grignard reagent with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
-
Protocol 2: Organocuprate (Gilman Reagent) Coupling
Organocuprate reagents are generally less basic and more selective than Grignard reagents, making them ideal for coupling with allylic halides, often with minimal side reactions.[13][14]
Workflow Diagram:
Caption: Workflow for organocuprate coupling.
Materials:
-
Terpene-derived organolithium reagent (prepared from the corresponding halide and lithium metal or by deprotonation)
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether or THF
-
(E)-1-Bromo-5-methyl-2-hexene
-
Saturated aqueous ammonium chloride/ammonium hydroxide solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and diethyl ether for elution
Procedure:
-
Gilman Reagent Formation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend CuI (0.5 equivalents) in anhydrous THF at -78 °C.
-
Slowly add the terpene-derived organolithium reagent (1 equivalent) to the stirred suspension.
-
Allow the mixture to warm to 0 °C and stir until a homogeneous solution of the Gilman reagent is formed.
-
-
Coupling Reaction:
-
Cool the Gilman reagent to -78 °C.
-
Slowly add a solution of (E)-1-bromo-5-methyl-2-hexene (1.1 equivalents) in anhydrous THF.
-
Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl/NH4OH (9:1 v/v).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Product Characterization
The successful synthesis of the chain-extended terpene should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| 1H NMR Spectroscopy | Appearance of new signals corresponding to the protons of the added isohexyl group, including a characteristic doublet for the gem-dimethyl protons and signals for the vinyl protons of the newly formed double bond.[19] |
| 13C NMR Spectroscopy | Appearance of new carbon signals corresponding to the added C7 fragment.[19] |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the chain-extended terpene.[19] |
| Gas Chromatography (GC) | A single major peak with a retention time different from the starting materials can indicate product formation and purity.[20] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic C-H stretching and bending frequencies for alkanes and alkenes, and the absence of the C-Br stretch from the starting material.[19] |
Safety Precautions
-
(E)-1-Bromo-5-methyl-2-hexene is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organometallic reagents such as Grignard and organolithium reagents are highly reactive and pyrophoric. They must be handled under strictly anhydrous and inert conditions.
-
All reactions should be performed in a well-ventilated fume hood.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete formation of the organometallic reagent due to moisture or impurities. | Ensure all glassware is flame-dried and solvents are anhydrous. Use freshly prepared or titrated organometallic reagents. |
| Low reactivity of the terpene halide. | Consider converting the halide to a more reactive species or using a different coupling strategy. | |
| Formation of side products | Wurtz coupling of the organometallic reagent. | Add the solution of (E)-1-bromo-5-methyl-2-hexene slowly at low temperature. |
| Elimination reactions. | Use a less basic nucleophile, such as an organocuprate, and maintain low reaction temperatures. | |
| Difficulty in purification | Co-elution of product and starting materials or byproducts. | Optimize the solvent system for column chromatography. Consider alternative purification methods like preparative TLC or HPLC. |
Conclusion
(E)-1-Bromo-5-methyl-2-hexene is a highly effective and versatile reagent for the chain extension of terpenes. The protocols outlined in this application note, utilizing Grignard and organocuprate reagents, provide robust methods for the construction of complex terpene skeletons. Careful attention to reaction conditions, particularly the exclusion of moisture and the control of temperature, is critical for achieving high yields and purity. These methods offer a valuable addition to the synthetic chemist's toolbox for the development of novel and medicinally relevant terpenoid compounds.
References
- Organotransition Metal Chemistry of Terpenes: Syntheses, Structures, Reactivity and Molecular Rearrangements - PMC. (n.d.).
- 5-Bromo-2-methylhex-1-ene|CAS 1379157-36-4 - Benchchem. (n.d.).
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- Grignard Reaction. (n.d.).
- Functional characterisation of twelve terpene synthases from actinobacteria - PMC - NIH. (2023, September 15).
- Preparation of Alkyl Halides from Alkenes; Allylic Bromination | OpenOChem Learn. (n.d.).
- The Grignard Reaction. (n.d.).
- 10.3: Preparing Alkyl Halides from Alkenes - Allylic Bromination - Chemistry LibreTexts. (2024, March 17).
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- General Light-Induced Pd-Catalyzed Allylic C–H Alkylation of Internal Alkenes: Direct Access to Tertiary and Quaternary Carbon Centers | Journal of the American Chemical Society. (2025, November 13).
- Allylic Bromination by NBS with Practice Problems - Chemistry Steps. (n.d.).
- 2-Hexene, 1-bromo-5-methyl-, (E)- 103335-72-4 - Guidechem. (n.d.).
- Iridium Complex-Catalyzed Allylic Alkylation of Allylic Esters and Allylic Alcohols: Unique Regio- and Stereoselectivity | Journal of the American Chemical Society. (n.d.).
- Pharmacophore ISOLATION, PURIFICATION AND CHARACTERIZATION OF TERPENE FROM FICUS KRISHNAE. (2020, April 28).
- Organometallic Coupling Reactions | Organic Chemistry... - Fiveable. (2025, August 15).
- 10.3 Preparing Alkyl Halides from Alkenes: Allylic Bromination – Organic Chemistry - NC State University Libraries. (n.d.).
- Solved Design a two-step synthesis of | Chegg.com. (2023, October 16).
- 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep®. (n.d.).
- (E)-1-Bromo-5-methyl-2-hexene - PubChem. (n.d.).
- Catalytic Metal-free Allylic C-H Amination of Terpenoids - PubMed. (2020, September 30).
- Synthesis of medicinally relevant terpenes: reducing the cost and time of drug discovery - PMC. (n.d.).
- Heterocyclic and Alkyne Terpenoids by Terpene Synthase‐Mediated Biotransformation of Non‐Natural Prenyl Diphosphates: Access to New Fragrances and Probes - PMC. (2022, September 29).
- Application Notes and Protocols for Grignard Reactions with (E)-5-Undecene Derivatives - Benchchem. (n.d.).
- Application Notes and Protocols for 5-bromo-5-hexen-2-one as an Alkylating Agent - Benchchem. (n.d.).
- Synthesis of bromo-methyl-butene derivatives. - ResearchGate. (n.d.).
- Characterization of Terpenoids in Aromatic Plants Using Raman Spectroscopy and Gas Chromatography–Mass Spectrometry (GC–MS) - MDPI. (2025, November 21).
- Classic Terpene Syntheses - Baran Lab. (n.d.).
- Light-driven (cross-)dimerization of terpenes as a route to renewable C15–C30 crudes for fuel and lubricant oil applications - Diva-portal.org. (2023, January 9).
- Solved Design a synthesis of (E)-5-methyl-2-hexene from | Chegg.com. (2022, January 27).
- En route to terpene natural products utilizing supramolecular cyclase mimetics. (2019, April 25).
- Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents - MDPI. (2023, January 6).
- Coordinative Chain Transfer Polymerization of Sustainable Terpene Monomers Using a Neodymium-Based Catalyst System - MDPI. (2022, July 17).
- Total Synthesis of Terpenes and Their Biological Significance: A Critical Review - MDPI. (2022, November 11).
- Alkene Reactivity - MSU chemistry. (n.d.).
- 10.8: Organometallic Coupling Reactions - Chemistry LibreTexts. (2025, October 19).
- Reactions of Alkenes - Pearson. (n.d.).
- Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques - Arabian Journal of Chemistry. (2025, July 23).
- Coupling reactions in the synthesis of natural products and biologically active molecules - Repository of Leibniz Universität Hannover. (2014, February 27).
- Draw a stepwise mechanism for the following reaction that illustrates how two substitution products are formed. Explain why 1-bromohex-2-ene reacts rapidly with a weak nucleophile (CH 3 OH) under reaction conditions, even though it is a 1 ° alkyl halide. - Vaia. (n.d.).
- 10.7: Organometallic Coupling Reactions - Chemistry LibreTexts. (2024, March 24).
- Discovery and Characterization of Terpene Synthases Powered by Machine Learning - bioRxiv.org. (2024, January 31).
- Synthesis of Tetrasubstituted Allenes via Palladium-Catalyzed Cross-Coupling of Vinyl Bromides with Diazo Compounds | Request PDF - ResearchGate. (n.d.).
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protocol for nucleophilic substitution of allylic bromides
An Application Guide to the Nucleophilic Substitution of Allylic Bromides
Abstract
Allylic bromides are highly versatile and reactive substrates in organic synthesis, prized for their ability to undergo nucleophilic substitution reactions to form a diverse array of carbon-carbon and carbon-heteroatom bonds. Their enhanced reactivity, stemming from the electronic influence of the adjacent π-system, also introduces mechanistic complexity, including the potential for allylic rearrangements. This guide provides an in-depth exploration of the mechanistic pathways governing these transformations, offers detailed experimental protocols for achieving desired outcomes, and addresses critical considerations for reaction optimization and safety.
Introduction: The Unique Reactivity of Allylic Bromides
Allylic bromides are characterized by a bromine atom attached to an sp³-hybridized carbon adjacent to a carbon-carbon double bond. This structural motif confers significantly greater reactivity in substitution reactions compared to their saturated counterparts, such as propyl bromide.[1] The π-bond participates in the reaction mechanism, stabilizing transition states and intermediates, which accelerates the substitution process.[1][2] However, this participation also opens up multiple reaction pathways, making a thorough understanding of the underlying mechanisms essential for controlling product distribution. Allylic halides are excellent substrates for introducing new functional groups, and a variety of nucleophiles can be employed. This guide will dissect the factors that dictate the regiochemical and stereochemical outcome of these powerful reactions.
Mechanistic Crossroads: Sₙ2, Sₙ1, Sₙ2', and Sₙ1' Pathways
The nucleophilic substitution of allylic bromides can proceed through four distinct, often competing, mechanistic pathways. The predominant pathway is determined by a careful interplay of substrate structure, nucleophile strength, solvent polarity, and reaction temperature.[3][4]
-
Sₙ2 (Bimolecular Nucleophilic Substitution): This is a direct, one-step displacement mechanism.[5] The nucleophile attacks the α-carbon (the carbon bonded to the bromine) from the backside, leading to an inversion of stereochemistry if the carbon is chiral.[3][6] This pathway is favored by primary allylic bromides, strong nucleophiles, and polar aprotic solvents.[1][4][7]
-
Sₙ1 (Unimolecular Nucleophilic Substitution): This two-step mechanism involves the initial, rate-determining departure of the bromide leaving group to form a resonance-stabilized allylic carbocation.[5][8] This intermediate can be attacked by the nucleophile at either end of the allylic system.[2][9] Sₙ1 reactions are favored for tertiary and secondary allylic bromides, weak nucleophiles, and polar protic solvents that can stabilize the carbocation intermediate.[1][7][10]
-
Sₙ2' (Bimolecular Nucleophilic Substitution with Allylic Rearrangement): In this concerted mechanism, the nucleophile attacks the γ-carbon (the terminal carbon of the double bond), which induces a simultaneous shift of the double bond and expulsion of the bromide ion from the α-carbon.[2] This pathway can become significant when the α-carbon is sterically hindered.
-
Sₙ1' (Unimolecular Nucleophilic Substitution with Allylic Rearrangement): This pathway is a variation of the Sₙ1 mechanism. After the formation of the resonance-stabilized allylic carbocation, the nucleophile attacks at the γ-position, resulting in a product with a rearranged carbon skeleton.[8][11]
Visualizing the Mechanisms
Caption: Sₙ2: Direct displacement at the α-carbon.
Caption: Sₙ1/Sₙ1': Formation of a resonance-stabilized carbocation.
Caption: Sₙ2': Concerted attack at the γ-carbon with rearrangement.
Key Factors Influencing Reaction Pathway
| Factor | Favors Sₙ2 / Sₙ2' | Favors Sₙ1 / Sₙ1' | Rationale |
| Substrate Structure | Primary (1°) Allylic Bromide | Tertiary (3°) > Secondary (2°) Allylic Bromide | Minimizes steric hindrance for backside attack (Sₙ2)[1][5]; Maximizes carbocation stability (Sₙ1).[4][10] |
| Nucleophile Strength | Strong, High Concentration (e.g., CN⁻, N₃⁻, RS⁻) | Weak, Low Concentration (e.g., H₂O, ROH) | A strong nucleophile is required for the bimolecular rate-determining step.[7][10][12] A weak nucleophile waits for carbocation formation.[3] |
| Solvent | Polar Aprotic (e.g., Acetone, DMF, DMSO) | Polar Protic (e.g., H₂O, EtOH, Acetic Acid) | Aprotic solvents enhance nucleophilicity by poorly solvating anions.[10][13] Protic solvents stabilize the carbocation intermediate and leaving group through H-bonding.[7][10] |
| Leaving Group | Good (Br⁻ is excellent) | Good (Br⁻ is excellent) | A good leaving group is essential for both pathways but is critical for the unimolecular ionization in Sₙ1.[10] |
Experimental Protocols
The following protocols provide step-by-step methodologies for conducting nucleophilic substitutions on allylic bromides, designed to favor specific mechanistic pathways.
Protocol 1: Sₙ2-Favored Synthesis of Allyl Azide
This protocol details the reaction of allyl bromide with sodium azide, a strong nucleophile, in a polar aprotic solvent to favor the direct Sₙ2 displacement pathway.
Materials:
-
Allyl bromide (CAS 106-95-6)
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Caption: General workflow for a typical nucleophilic substitution reaction.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium azide (1.2 equivalents) and anhydrous acetone. Stir the suspension.
-
Addition of Substrate: Add allyl bromide (1.0 equivalent) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to a gentle reflux (approx. 50-55 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (NaBr and excess NaN₃).
-
Carefully concentrate the filtrate using a rotary evaporator at low temperature and pressure. Caution: Allyl azide is volatile and potentially explosive.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter to remove the drying agent.
-
Carefully remove the solvent via rotary evaporation to yield the crude allyl azide. Further purification can be achieved by careful distillation if necessary.
-
Protocol 2: Sₙ1/Sₙ1'-Favored Solvolysis of 1-Bromo-2-butene
This protocol demonstrates the solvolysis of a secondary allylic bromide in aqueous ethanol. These conditions (weak nucleophile, polar protic solvent) favor an Sₙ1 mechanism, which can lead to a mixture of direct substitution (Sₙ1) and rearranged (Sₙ1') products due to the resonance-stabilized carbocation intermediate.[2][9]
Materials:
-
1-Bromo-2-butene (Crotyl bromide, mixture of E/Z isomers) (CAS 870-63-3)
-
Ethanol/Water mixture (e.g., 80:20 v/v)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Gas Chromatography-Mass Spectrometry (GC-MS) for product analysis
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the 80:20 ethanol/water solvent and a small amount of sodium bicarbonate (approx. 1.5 equivalents) to neutralize the HBr formed during the reaction.[1] Stir to dissolve.
-
Addition of Substrate: Add 1-bromo-2-butene (1.0 equivalent) to the buffered solvent mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) for 12-24 hours. The reaction is typically slower than Sₙ2 reactions.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing brine.
-
Extract the products with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
-
Purification and Analysis:
-
Dry the combined organic layers over anhydrous Na₂SO₄.
-
Filter and carefully concentrate the solution using a rotary evaporator.
-
Analyze the resulting product mixture by GC-MS and/or ¹H NMR to determine the ratio of the Sₙ1 product (2-buten-1-ol/ethyl ether) and the Sₙ1' product (1-buten-3-ol/ethyl ether).
-
Advanced Considerations
-
Phase-Transfer Catalysis (PTC): For reactions where the nucleophilic salt is soluble in an aqueous phase but the allylic bromide is in an organic phase, a phase-transfer catalyst like a quaternary ammonium salt can be used.[14] The catalyst transports the nucleophile anion into the organic phase, enabling the reaction to proceed efficiently at the interface.[14][15]
-
Stereochemistry: In Sₙ2 reactions involving a chiral allylic center, complete inversion of configuration is expected.[3] Conversely, Sₙ1 reactions proceeding through a planar carbocation intermediate will typically yield a racemic mixture of products.[3][10]
-
Side Reactions: Elimination (E2/E1) can be a competing pathway, especially when using sterically hindered or strongly basic nucleophiles.[16] Using less basic nucleophiles (e.g., acetate followed by hydrolysis) can often favor substitution over elimination.[16]
Safety Precautions
Allylic bromides are hazardous chemicals and must be handled with extreme care in a well-ventilated fume hood.[17]
-
Toxicity and Lachrymatory Properties: Allyl bromide is toxic if swallowed, inhaled, or absorbed through the skin.[18] It is also a potent lachrymator (causes tearing).
-
Flammability: Allyl bromide is a highly flammable liquid and vapor.[18][19] Keep it away from heat, sparks, open flames, and other ignition sources.[17][20] All containers must be grounded and bonded during transfer to prevent static discharge.[17][19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[20][21]
-
Storage: Store in a cool, dry, well-ventilated, and fireproof area in tightly sealed containers, protected from light and moisture.[17]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[20]
-
Spills: In case of a spill, evacuate the area, remove all ignition sources, and absorb the spill with an inert material like vermiculite or sand before collecting it in a sealed container for hazardous waste disposal.[19][20]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive nucleophile; Insufficient temperature; Poor solvent choice. | Use a stronger nucleophile; Increase reaction temperature; Switch to a more appropriate solvent (e.g., polar aprotic for Sₙ2). |
| Mixture of Products (Regioisomers) | Sₙ1/Sₙ1' pathway is competing or dominant. | To favor Sₙ2, use a primary substrate, a strong nucleophile, and a polar aprotic solvent. Cool the reaction to disfavor the higher-activation energy Sₙ1 pathway. |
| Low Yield due to Elimination | Nucleophile is too basic; High reaction temperature. | Use a less basic nucleophile (e.g., acetate, carboxylate); Run the reaction at a lower temperature. |
| Product Decomposition | Product is unstable to work-up conditions or purification. | Use milder work-up procedures (e.g., avoid strong acids/bases); Purify via chromatography at low temperature instead of distillation. |
References
- Effect of solvents and nucleophiles on the reactivity of allyl bromide-A kinetic study. (n.d.). Google Scholar.
- Apollo Scientific. (2022, September 16). Allyl bromide.
- SN1 and SN2 Reactions of Allylic Halides and Tosyl
- SAFETY DATA SHEET. (2023, January 15). MilliporeSigma.
- Allyl Bromide Hazard Summary. (n.d.). New Jersey Department of Health.
- ALLYL BROMIDE FOR SYNTHESIS MSDS. (2016, April 19). Loba Chemie.
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9). Chemistry LibreTexts.
- Allyl bromide - Safety Data Sheet. (2026, January 17). ChemicalBook.
- Solvent effects on the rates of miscellaneous nucleophile-promoted reactions in aqueous-alcoholic solvent mixtures. (n.d.). Australian Journal of Chemistry.
- Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps.
- Nucleophilic Substitution reactions of Allylic halides. (n.d.). University of Liverpool, Department of Chemistry.
- Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applic
- SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide. (n.d.). Vedantu.
- Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. (2021, March 19).
- Alkylation with allylic bromide 10 under phase-transfer catalysis. (n.d.).
- Comparison of SN1 and SN2 Reactions. (2020, May 30). Chemistry LibreTexts.
- Comparing The SN1 vs Sn2 Reactions. (2025, June 24). Master Organic Chemistry.
- SN2′, SNi′ and SET Mechanisms. (n.d.). Dalal Institute.
- Nucleophilic Substitution Reaction (PART-2) Solvent Effects. (n.d.). St.
- Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook.
- Iridium-Catalyzed Enantioselective Allylic Substitution with Aqueous Solutions of Nucleophiles. (n.d.). ETH Zürich.
- Regiochemistry of SN1 Reactions with Allylic Electrophiles. (2022, July 20). Chemistry LibreTexts.
- Nucleophilic allylic substitution via SN2. (2020, August 19). Chemistry Stack Exchange.
- Allylic and Benzylic Halides - SN1 and SN2 Reactions. (2023, March 16). YouTube.
- Chapter 7 Alkyl Halides and Nucleophilic Substitution. (n.d.). University of Calgary.
- Allylic Bromination With Allylic Rearrangement. (2013, December 2). Master Organic Chemistry.
- Nucleophilic Substitution Reactions of Allylic Halides Carrying Electron-withdrawing Substituents in the y-Position. (1972, January 1). RSC Publishing.
- Nucleophilic Substitution at an Allylic, Aliphatic Trigonal and SNi Reactions. (n.d.).
- Allylic Bromination and Benzylic Bromination. (2013, November 25). Master Organic Chemistry.
- Phase Transfer C
- Reactions of Some Allylic and Propargylic Halides with Nucleophiles. (2022, August 4). SciSpace.
- Allylic Substitution Reaction: Mechanism, Examples & Tips. (n.d.). Vedantu.
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- 1. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]
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- 21. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Regioselectivity in Allylic Alkylation Reactions
Welcome to the technical support center for allylic alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity between linear and branched products in metal-catalyzed allylation reactions, such as the Tsuji-Trost reaction.[1] Here, we synthesize field-proven insights with fundamental mechanistic principles to provide actionable troubleshooting advice.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the core principles governing the outcome of your allylic alkylation reactions.
Q1: What are the primary factors controlling whether my reaction yields a linear or a branched product?
The regioselectivity of a palladium-catalyzed allylic substitution is not governed by a single parameter but is a result of the interplay between several key factors. The nucleophile generally attacks the terminus of the π-allyl intermediate that can best accommodate it, which is influenced by:
-
The Metal Catalyst: While palladium is the most common catalyst and often favors the linear product via attack at the less substituted carbon, other metals like iridium are known to almost exclusively favor the branched regioisomer.[2][3][4] Molybdenum and rhodium have also been used to achieve unique selectivity.[5][6]
-
The Ligand: This is often the most powerful tool for steering selectivity. The ligand's steric bulk and electronic properties directly influence the environment around the metal center.[7][8] For example, bulky ligands can block one terminus of the allyl intermediate, directing the nucleophile to the other.[9]
-
The Allylic Substrate: The substituents on the allylic electrophile create inherent steric and electronic biases. In the absence of other strong directing effects, nucleophilic attack under palladium catalysis typically occurs at the sterically least hindered position.[2][10]
-
The Nucleophile: The nature of the nucleophile is critical. "Soft" nucleophiles (from conjugate acids with pKa < 25, like malonates) typically attack the allyl group directly (outer-sphere attack).[2][5] "Hard" nucleophiles (pKa > 25) may coordinate to the metal first, leading to different selectivity profiles.[1][2] The nucleophile's size also matters; a bulky nucleophile will favor the more accessible terminus.[2]
-
Reaction Conditions: Solvent, temperature, and additives can tip the regiochemical balance. For instance, in allylic amination, the presence of a base can prevent the isomerization of the kinetically favored branched product to the thermodynamically more stable linear product.[11][12]
Q2: Can you explain the difference between "steric" and "electronic" effects in this context?
Certainly. These two concepts describe the fundamental forces that influence a reaction's outcome.
-
Steric Effects relate to the physical size and shape of molecules and ligands.[13] In allylation, a bulky ligand can physically block the nucleophile from approaching one of the allylic carbons, forcing it to attack the other, more accessible carbon. This is a classic strategy to favor the formation of linear products from 1,3-disubstituted allyl substrates.[13][14]
-
Electronic Effects relate to the distribution of electron density in the substrate and catalyst.[15] Electron-donating ligands, for example, can increase the electron density on the palladium center, which in turn affects the charge distribution on the π-allyl intermediate and influences the site of nucleophilic attack.[7][16] Similarly, electron-withdrawing or -donating groups on the allylic substrate can make one terminus more electrophilic (electron-poor) and thus more susceptible to attack.
These effects are not mutually exclusive and often operate in concert to determine the final product ratio.[8]
Q3: What is the basic catalytic cycle for a Palladium-catalyzed allylation?
The most widely accepted mechanism is for the Tsuji-Trost reaction.[1][10] It proceeds through several key steps, which dictate the stereochemical and regiochemical outcome.
-
Coordination: The Pd(0) catalyst coordinates to the double bond of the allylic substrate.
-
Oxidative Addition: The palladium atom inserts into the carbon-leaving group bond, forming a cationic (η³-allyl)palladium(II) intermediate. The leaving group is expelled. This step typically occurs with inversion of stereochemistry at the carbon center.[1]
-
Nucleophilic Attack: The nucleophile attacks one of the two termini of the η³-allyl complex. For soft nucleophiles, this is an "outer-sphere" attack on the face opposite the palladium atom, resulting in a second inversion of stereochemistry.[1][5]
-
Reductive Elimination/Decomplexation: The Pd(0) catalyst is regenerated and decomplexates from the newly formed product.
The overall stereochemistry is a net retention because of the double inversion process.[1]
Caption: The catalytic cycle of the Tsuji-Trost reaction.
Part 2: Troubleshooting Guides
This section is formatted as a direct Q&A to address specific experimental challenges.
Problem 1: My reaction gives almost exclusively the linear product, but the branched isomer is my target.
This is a common challenge, as many standard palladium systems favor the thermodynamically more stable, less substituted linear product.
-
Cause A: Catalyst Choice
-
Your palladium catalyst system may be intrinsically biased towards linear selectivity.
-
Solution 1: Switch to an Iridium Catalyst. Iridium-catalyzed allylic alkylations are renowned for their high selectivity for branched products, often complementary to palladium.[3][4][17] A typical starting point is using [Ir(COD)Cl]₂ as a precursor with a phosphoramidite or related ligand.
-
Solution 2: Modify Your Palladium System with Bulky Ligands. While Pd systems often favor linear products, this can be overridden. Employing sterically demanding phosphine ligands (e.g., bulky biaryl phosphines or phosphoramidites) can block the more accessible terminus of the π-allyl intermediate, forcing the nucleophile to attack the more substituted carbon.[9][18]
-
-
Cause B: Thermodynamic Control
-
The branched product may be forming initially (as the kinetic product) but then isomerizing to the more stable linear product under the reaction conditions.[11]
-
Solution 1: Add a Non-nucleophilic Base. The isomerization process can be promoted by trace acids.[11][12] Adding a mild, non-nucleophilic base can neutralize these acidic species and "trap" the kinetic branched product before it can rearrange.
-
Solution 2: Lower the Reaction Temperature. Isomerization often has a higher activation energy than the initial product formation. Running the reaction at a lower temperature can significantly slow down or prevent the conversion of the branched to the linear isomer.
-
Problem 2: My reaction is selective for the branched product, but I need the linear isomer.
This situation is less common with standard palladium catalysis but can occur, especially with certain substrate types or specialized ligands.
-
Cause A: Sterically Encumbered Substrate or Nucleophile
-
If your allylic substrate has a very bulky substituent at the less-substituted (C1) position and a smaller one at the more-substituted (C3) position, sterics may direct the attack to C3.
-
Solution 1: Use a Smaller Ligand. Switch from a bulky ligand to a smaller one, like triphenylphosphine (PPh₃) or a ligand with a small bite angle.[19] This reduces the steric clash near the catalyst and allows the inherent substrate/nucleophile preferences to dominate.
-
Solution 2: Use a Smaller Nucleophile. If possible, using a less sterically demanding nucleophile can facilitate attack at the more hindered position.
-
-
Cause B: Kinetic vs. Thermodynamic Control
-
You may be isolating the kinetic product.
-
Solution 1: Promote Isomerization. If you suspect the linear product is the thermodynamic sink, you can try to promote isomerization. This can sometimes be achieved by increasing the reaction temperature, extending the reaction time, or ensuring the absence of a base that might be quenching the isomerization pathway.[11][12]
-
Problem 3: My reaction gives a poor mixture of linear and branched products (e.g., 1:1 to 3:1).
This indicates that the competing factors (steric, electronic) are not strongly differentiated in your current system.
-
Solution 1: Systematic Ligand Screening. This is the most effective approach. Set up a parallel screen of several phosphine ligands with varying steric and electronic properties. This will often reveal a clear trend and identify a ligand that pushes the selectivity in the desired direction. See the table below for starting points.
-
Solution 2: Solvent Screening. The polarity of the solvent can influence the structure of the catalyst-substrate complex and the rate of competing pathways. Screen a range of solvents from nonpolar (e.g., toluene, THF) to polar aprotic (e.g., DMSO, DMF).
-
Solution 3: Vary the Temperature. As discussed, temperature can affect the balance between kinetic and thermodynamic control. Systematically running the reaction at different temperatures (e.g., 0 °C, room temperature, 60 °C) can often improve selectivity for one isomer.
Caption: A workflow for troubleshooting poor regioselectivity.
Problem 4: My reaction is selective, but the overall yield is very low.
Low yield can be due to catalyst deactivation, poor reagent quality, or competing side reactions.[20]
-
Cause A: Catalyst Deactivation/Poisoning
-
Symptom: The reaction starts but stalls, or you observe the formation of palladium black.[20]
-
Solution: Ensure all reagents and solvents are high purity and anhydrous. Impurities, particularly sulfur or certain nitrogen compounds, can poison palladium catalysts.[20] Use freshly opened or purified solvents and reagents. Consider degassing the solvent to remove oxygen, which can lead to catalyst decomposition.
-
-
Cause B: Inactive Reagents
-
Symptom: No reaction is observed from the start.
-
Solution: Check the quality of your reagents. Allylic substrates can be unstable. The base used to generate the nucleophile may be old or wet. The catalyst precursor or ligand may have degraded.[21]
-
-
Cause C: Unfavorable Reaction Conditions
-
Symptom: The reaction is clean by TLC, but conversion is low.
-
Solution: The reaction may simply be too slow. Try increasing the temperature or catalyst loading. Ensure your nucleophile is being generated effectively; if using a base, ensure it is strong enough for the pKa of your nucleophile's conjugate acid.[22][23]
-
Part 3: Data Summary & Experimental Protocols
Table 1: Influence of Ligand Type on Regioselectivity in Pd-Catalyzed Allylation
| Ligand Class | Key Feature | Typical Effect on Regioselectivity | Example(s) | Rationale & Notes |
| Monodentate Phosphines | Small, Electron-Rich | Favors Linear Product | PPh₃, P(nBu)₃ | The default outcome. Attack occurs at the sterically most accessible terminus of the allyl intermediate.[19] |
| Bidentate Phosphines | Bite Angle | Varies. Small bite angles can favor Branched , large angles often favor Linear . | dppe, Xantphos | The ligand's bite angle constrains the geometry of the π-allyl complex, influencing which terminus is more available for attack.[19] |
| Bulky Biaryl Phosphines | High Steric Hindrance | Can strongly favor Branched or Linear depending on substrate | Buchwald-type ligands | The immense steric bulk around the metal center can completely override the substrate's inherent bias.[24] |
| Phosphoramidites | Chiral, Tunable | Often used for high Branched selectivity in asymmetric reactions | Feringa Ligand, Trost Ligand | These ligands create a highly specific chiral pocket around the metal, which can lead to excellent control over both regio- and enantioselectivity.[1][25] |
Protocol A: General Procedure for Ligand Screening to Optimize Branched Product
This protocol is a general starting point and should be optimized for your specific substrate and nucleophile.
-
Preparation: In a glovebox, array several reaction vials. To each vial, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the specific ligand to be tested (5.5 mol%).
-
Reagent Addition: To each vial, add the allylic substrate (1.0 equiv), the nucleophile (1.1-1.5 equiv), a suitable base (if required, e.g., NaH, K₂CO₃), and anhydrous, degassed solvent.
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a temperature-controlled heating block. Stir for the designated time (e.g., 12-24 hours).
-
Analysis: After cooling, quench the reactions appropriately. Take a small aliquot from each vial, dilute, and analyze by GC or LC-MS to determine the conversion and the linear-to-branched product ratio.
-
Optimization: Based on the results, select the most promising ligand and further optimize temperature, concentration, and reaction time.
References
-
Ligand Effects in Palladium-Catalyzed Allylic Alkylation in Ionic Liquids. ACS Publications.[Link]
-
Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI.[Link]
-
Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters. Thieme.[Link]
-
Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. ResearchGate.[Link]
-
Tsuji–Trost reaction. Wikipedia.[Link]
-
Tsuji-Trost Reaction. Organic Chemistry Portal.[Link]
-
Ligand Dependent Regioselectivity in Palladium Mediated Allylic Alkylation. Gupea.[Link]
-
Nucleophile-Dependent Z/E- and Regioselectivity in the Palladium-Catalyzed Asymmetric Allylic C–H Alkylation of 1,4-Dienes. Journal of the American Chemical Society.[Link]
-
Origins of Regioselectivity in Iridium Catalyzed Allylic Substitution. PMC.[Link]
-
Ligand Effects in Palladium-Catalyzed Allylic Alkylation in Ionic Liquids. University of Liverpool.[Link]
-
Branched/linear selectivity in palladium-catalyzed allyl-allyl cross-couplings: The role of ligands. PMC.[Link]
-
Ir-Catalyzed Asymmetric Allylic Alkylation of Dialkyl Malonates Enabling the Construction of Enantioenriched All-Carbon Quaternary Centers. PMC.[Link]
-
Enantio-, Diastereo-, and Regioselective Iridium-Catalyzed Asymmetric Allylic Alkylation of Acyclic β-Ketoesters. Journal of the American Chemical Society.[Link]
-
Mechanism and Origins of Ligand-Controlled Linear Versus Branched Selectivity of Iridium-Catalyzed Hydroarylation of Alkenes. ACS Catalysis.[Link]
-
Palladium-catalysed asymmetric allylic substitution: a ligand design incorporating steric and electronic effects. RSC Publishing.[Link]
-
Achieving control over the branched/linear selectivity in palladium-catalyzed allylic amination. PubMed.[Link]
-
Achieving Control over the Branched/Linear Selectivity in Palladium-Catalyzed Allylic Amination. The Journal of Organic Chemistry.[Link]
-
Pd-Catalysed asymmetric allylic alkylation of heterocycles: a user's guide. Chemical Society Reviews.[Link]
-
Palladium-Catalyzed Asymmetric Allylic C−H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications. Accounts of Chemical Research.[Link]
-
Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories. PMC.[Link]
-
Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. ResearchGate.[Link]
-
Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. PMC.[Link]
-
Origins of Regioselectivity in Iridium Catalyzed Allylic Substitution. The Hartwig Group.[Link]
-
Tsuji-Trost Reaction: Selectivity in Palladium-Catalyzed Allylic Substitution. Peking University.[Link]
-
ChemInform Abstract: Achieving Control over the Branched/Linear Selectivity in Palladium-Catalyzed Allylic Amination. ResearchGate.[Link]
-
Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction. PMC.[Link]
-
Tsuji-Trost Allylation. YouTube.[Link]
-
Steric Influences on the Selectivity in Palladium-Catalyzed Allylation. ACS Publications.[Link]
-
Help understanding how "steric effects" are distinct from "electronic effects"? Chemistry Stack Exchange.[Link]
-
Breaking conjugation: unusual regioselectivity with 2-substituted allylic substrates in the Tsuji–Trost reaction. RSC Publishing.[Link]
-
allyl grignard workup troubleshooting. Reddit.[Link]
-
Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. PMC.[Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.[Link]
-
Steric effects. Wikipedia.[Link]
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Validation & Comparative
Technical Guide: (E)-1-Bromo-5-methyl-2-hexene Diagnostic NMR Profiling
Executive Summary
In the synthesis of terpene intermediates and alkylation agents, (E)-1-Bromo-5-methyl-2-hexene serves as a critical electrophile. However, its utility is strictly dependent on stereochemical purity. Contamination with the (Z)-isomer or unreacted alcohol precursors can significantly alter reaction kinetics and downstream product geometry.
This guide provides a definitive NMR characterization strategy. Unlike generic spectral lists, this document focuses on the diagnostic signals —the specific resonances that allow you to quantify the (E)/(Z) ratio and reaction conversion with high confidence.
Key Performance Metric: The scalar coupling constant (
-
(E)-Target:
-
(Z)-Impurity:
Structural & Theoretical Context
The molecule consists of a primary allylic bromide head, a disubstituted alkene, and an isobutyl tail. The "performance" of your analysis depends on resolving the signals at the "Head" (C1) and the "Bridge" (C2-C3).
-
The Head (
): The electronegative bromine deshields the adjacent methylene protons ( ), shifting them downfield ( ppm). This is your probe for chemical conversion (Alcohol Bromide). -
The Bridge (
): The alkene protons provide the stereochemical readout via the Karplus relationship, where the dihedral angle ( ) dictates the coupling constant magnitude.[1]
Diagnostic Logic Diagram
The following decision tree illustrates the workflow for validating the product identity and purity.
Figure 1: NMR Decision Matrix for identifying stereochemistry and functional group conversion.
Comparative Analysis: Product vs. Alternatives
The table below contrasts the target molecule with its two most common contaminants: the (Z)-stereoisomer and the starting material ((E)-5-methyl-2-hexen-1-ol).
Experimental Conditions: 400 MHz, CDCl
| Feature | Target: (E)-Bromide | Alternative 1: (Z)-Bromide | Alternative 2: (E)-Alcohol | Diagnostic Utility |
| Alkene Geometry | Trans | Cis | Trans | Determines biological/chemical activity. |
| Vinyl Coupling ( | ~15.5 Hz | ~10.5 Hz | ~15.5 Hz | Primary differentiator for stereochemistry. |
| Primary differentiator for conversion. | ||||
| Overlaps frequently; rely on | ||||
| Often roofed; use 2D COSY if unclear. | ||||
| Tail ( | Non-diagnostic (too distant from functional group). |
Technical Analysis of Differences
-
The "J" Gap: The difference of ~5 Hz between the (E) and (Z) coupling constants is massive in NMR terms. Even on a low-field instrument (300 MHz), this difference is easily resolved (15 Hz vs 10 Hz), making it a robust quality control standard.
-
Shielding Effects: The (Z)-isomer protons often appear slightly upfield or downfield relative to the (E)-isomer depending on steric compression (gamma-gauche effect), but the
signal of the (Z)-isomer is typically slightly deshielded (shifted downfield to ~4.05) compared to the (E)-isomer due to steric crowding with the alkyl tail. -
Reaction Monitoring: When converting the alcohol to the bromide (e.g., via
), the shift of the doublet from 4.15 ppm (Alcohol) upfield to 3.95 ppm (Bromide) is the clearest indicator of reaction completion.
Experimental Protocol: Synthesis & Verification
To generate the (E)-bromide with high fidelity, one must avoid acid-catalyzed isomerization. The following protocol minimizes the formation of the (Z)-alternative.
A. Synthesis (PBr3 Method)
This method is preferred over HBr to maintain stereochemical integrity.
-
Setup: Flame-dry a 3-neck round bottom flask under Argon.
-
Reagents: Charge with (E)-5-methyl-2-hexen-1-ol (1.0 eq) and anhydrous diethyl ether (
). -
Cooling: Cool the solution to -10°C (Salt/Ice bath). Critical: Heat promotes
rearrangement and isomerization. -
Addition: Add Phosphorus Tribromide (
, 0.4 eq) dropwise over 20 minutes. -
Workup: Quench with saturated
, extract with ether, and dry over . -
Purification: Rapid filtration through a silica plug (hexanes). Do not distill at high heat.
B. NMR Sample Preparation[2]
-
Solvent: Use
neutralized with basic alumina or .-
Reason: Allylic bromides are acid-sensitive. Trace acid in
can cause isomerization to the (Z)-form or rearrangement to the tertiary bromide during the NMR scan.
-
-
Concentration: ~10 mg in 0.6 mL solvent.
-
Acquisition:
-
Spectral Width: -1 to 10 ppm.
-
Scans: 16 (sufficient for 1H).
-
Processing: Apply 0.3 Hz line broadening. Do not use aggressive apodization that might obscure the splitting patterns of the vinyl protons.
-
Troubleshooting & Anomalies
Scenario: Complex Multiplets in Alkene Region If the doublet-of-triplets (dt) pattern at 5.7 ppm appears as a messy multiplet, you are likely observing "Virtual Coupling" or "Roofing" (second-order effects).
-
Cause: The chemical shift difference between H2 and H3 is small (
). -
Solution: Acquire the spectrum at a higher field (e.g., 600 MHz) or use a different solvent (Benzene-
). Benzene often induces a shift that separates the overlapping vinyl protons, restoring the clear first-order coupling patterns.
Scenario: New Doublet at 1.7 ppm
-
Diagnosis: This indicates the formation of the regioisomer (3-bromo-5-methyl-1-hexene) via allylic rearrangement (
). -
Action: Check the integration of the terminal alkene protons (4.9-5.1 ppm). If present, the sample requires careful chromatography.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
BenchChem. (2025).[1][2] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. Link
-
NIST Chemistry WebBook. (2023). 5-Methyl-2-hexene Spectral Data. Link
-
PubChem. (2023). (E)-1-Bromo-5-methyl-2-hexene Compound Summary. Link
- Poulter, C. D., et al. (1972). Biosynthesis of terpenes. Nuclear magnetic resonance spectra of allylic pyrophosphates. Journal of the American Chemical Society, 94(2), 591-596. (Authoritative source on allylic headgroup shifts).
Sources
Technical Guide: Stereochemical Assignment of 1-Bromo-5-methyl-2-hexene via NMR Spectroscopy
Topic: Distinguishing E and Z isomers of 1-bromo-5-methyl-2-hexene by NMR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
The precise stereochemical assignment of 1-bromo-5-methyl-2-hexene is a critical checkpoint in the synthesis of terpenoids, pheromones, and alkylating agents. Misassignment at this stage can lead to failed cyclizations or inactive biological candidates.
This guide compares and details the three primary NMR methodologies for distinguishing the E (trans) and Z (cis) isomers. While
Structural Analysis & The Challenge
The target molecule, 1-bromo-5-methyl-2-hexene, features a disubstituted alkene at the C2-C3 position. The steric bulk of the isobutyl group (C4-C6) versus the bromomethyl group (C1) dictates distinct spectroscopic signatures.
-
Numbering: Br-C(1)H
-C(2)H=C(3)H-C(4)H -C(5)H(CH ) -
Key Discriminator: The spatial relationship between the bromomethyl group (C1) and the isobutyl methylene (C4).
Comparative Analysis of Methods
The following table summarizes the operational parameters for each method.
| Feature | Method A: | Method B: 1D NOE / NOESY | Method C: |
| Primary Mechanism | Through-bond scalar coupling (Karplus relation) | Through-space dipolar coupling (Distance < 5Å) | Steric compression (Shielding effect) |
| Reliability | High (Gold Standard) | Very High (Definitive) | Medium-High (Corroborative) |
| Sample Req. | Standard (~2-5 mg) | Degassed, Concentrated (~10 mg) | Concentrated (>20 mg preferred) |
| Time Cost | Low (< 5 mins) | Medium (30-60 mins) | Medium (15-60 mins) |
| Ambiguity Risk | Moderate (if signals overlap/second order) | Low (Direct spatial proof) | Low (if both isomers present) |
Detailed Methodologies
Method A:
H NMR Scalar Coupling (The Gold Standard)
Principle: The magnitude of the vicinal coupling constant (
-
Expected Values:
-
-Isomer (Trans):
-
-Isomer (Cis):
-
-Isomer (Trans):
Experimental Protocol:
-
Sample Prep: Dissolve ~5 mg of sample in 0.6 mL CDCl
. Ensure the solution is free of paramagnetic impurities (filter through a small plug of basic alumina if the bromide has degraded). -
Acquisition: Acquire a standard
H spectrum (typically 16 scans). -
Processing: Apply zero-filling (to at least 64k points) and Gaussian apodization (lb = -0.3, gb = 0.3) to enhance resolution.
-
Analysis: Locate the vinylic region (5.3 – 5.9 ppm).
-
H2 (dt): Coupled to H3 (
, large) and H1 ( , small). -
H3 (dt): Coupled to H2 (
, large) and H4 ( , small). -
Measure the distance (in Hz) between the outer legs of the large doublet component.
-
Critical Insight: If the chemical shift difference between H2 and H3 is small (
), the system becomes "second order" (AB system), causing "roofing" effects. In this case, the apparent-value may be distorted.[4] Solution: Run the spectrum at a higher field strength (e.g., 600 MHz vs 300 MHz) or use Method B.
Method B: 1D NOE Difference Spectroscopy (The Spatial Validator)
Principle: Nuclear Overhauser Effect (NOE) relies on cross-relaxation between spins close in space.
- -Isomer: The C1-methylene and C4-methylene are on the same side. Irradiating H1 should enhance H4 (and vice versa).
- -Isomer: The C1-methylene and C4-methylene are on opposite sides. Irradiating H1 will primarily enhance H3, not H4.
Experimental Protocol:
-
Sample Prep: Crucial Step. Dissolve 10-15 mg in CDCl
. Degas the sample by bubbling nitrogen for 5 minutes or using three freeze-pump-thaw cycles. Dissolved oxygen is paramagnetic and quenches the NOE signal.[5] -
Setup: Select the noediff or selnogp pulse program.
-
Target Selection:
-
Target 1: H1 (Allylic
Br, ~3.9 ppm). -
Target 2: H4 (Allylic
-iPr, ~2.0 ppm). -
Off-resonance control: A region with no peaks (e.g., -2 ppm).
-
-
Acquisition: Set mixing time (
) to 0.5 – 0.8 seconds. Interleave scans (8 scans on target, 8 off) to minimize drift artifacts. Total scans: ~256. -
Interpretation: Subtract the control FID from the target FID.
-
Positive Result for Z: Irradiation of H1 results in a distinct positive peak at H4.
-
Method C:
C NMR Gamma-Gauche Effect
Principle: In the Z-isomer, the allylic carbons (C1 and C4) experience steric compression due to their cis arrangement. This results in an upfield shift (shielding) compared to the E-isomer.
-
Expected Trends:
- -Isomer: C1 and C4 appear at lower ppm (typically 3-5 ppm upfield).
- -Isomer: C1 and C4 appear at higher ppm.
Experimental Protocol:
-
Sample Prep: High concentration is required (>20 mg in 0.6 mL CDCl
). -
Acquisition: Standard proton-decoupled
C spectrum (zgpg30). Set relaxation delay ( ) to 2.0s to ensure quaternary carbons (if any) relax, though C1/C4 are secondary and relax quickly. -
Analysis: Compare C1 (~33 ppm) and C4 (~42 ppm).
-
Note: This method is most powerful when you have a mixture of isomers. The major/minor peaks can be assigned relative to each other immediately: the upfield set is Z.
-
Decision Logic & Visualization
Figure 1: Decision tree for stereochemical assignment. The process prioritizes scalar coupling but defaults to NOE if spectral complexity arises.
Spatial Interaction Map (NOE)
To visualize why the NOE experiment works, consider the spatial proximity in the Z isomer:
Figure 2: Spatial interaction map. In the Z-isomer, the allylic substituents are proximal, creating a strong NOE signal. In the E-isomer, they are distant.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Reich, H. J. (2020).[6] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Available at: [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Authoritative source for NOE and NOESY protocols).
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH.
-
PubChem Compound Summary. (2024). (E)-1-Bromo-5-methyl-2-hexene.[1][2] National Library of Medicine. Available at: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. (E)-1-Bromo-5-methyl-2-hexene | C7H13Br | CID 10631132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]
- 5. NOE Difference Spectroscopy | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of C7 Allylic Bromides
For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into the Electron Ionization Fragmentation Patterns of Positional Isomers of Bromoheptene.
In the intricate world of organic analysis, mass spectrometry stands as a cornerstone technique for molecular identification and structural elucidation. For researchers working with halogenated organic molecules, such as the diverse family of C7 allylic bromides (bromoheptenes), a thorough understanding of their fragmentation behavior under electron ionization (EI) is paramount. The position of the double bond and the bromine atom within the seven-carbon chain dramatically influences the resulting mass spectrum, creating a unique fingerprint for each isomer. This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of C7 allylic bromides, offering insights into the underlying mechanisms and providing a framework for the confident identification of these compounds.
The Fundamentals of Fragmentation: A Tale of Bonds and Stability
Electron ionization mass spectrometry subjects molecules to a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M radical cation). This high-energy state often induces fragmentation, where the molecular ion breaks down into smaller, charged fragments and neutral radicals. The fragmentation pathways are not random; they are governed by the relative strengths of chemical bonds and the stability of the resulting fragments.
For allylic bromides, several key fragmentation mechanisms come into play:
-
Allylic Cleavage: The bond between the sp3-hybridized carbon adjacent to the double bond (the allylic carbon) and the rest of the alkyl chain is particularly susceptible to cleavage. This is because the resulting carbocation is resonance-stabilized by the adjacent double bond, making it a highly favored fragmentation pathway.[1][2]
-
Heterolytic Cleavage of the C-Br Bond: The carbon-bromine bond is relatively weak and can cleave heterolytically, with the electron pair going to the electronegative bromine atom. This results in the loss of a bromine radical (•Br) and the formation of a C7H13+ carbocation.
-
Rearrangement Reactions: The initial molecular ion or subsequent fragment ions can undergo rearrangements to form more stable structures before further fragmentation. Hydrogen shifts and cyclization reactions are common in the fragmentation of unsaturated hydrocarbons.
The interplay of these mechanisms, influenced by the specific location of the double bond and the bromine atom, dictates the unique fragmentation pattern of each C7 allylic bromide isomer.
A Comparative Analysis of C7 Allylic Bromide Isomers
| Isomer | Structure | Predicted Major Fragmentation Pathways & Key Fragments |
| 1-Bromo-2-heptene | CH3(CH2)3CH=CHCH2Br | - Loss of •Br (m/z 79/81): Formation of the heptenyl cation at m/z 97. - Allylic Cleavage: Loss of a propyl radical (•C3H7) to form a resonance-stabilized brominated cation at m/z 135/137. - Prominent C4H7+ fragment (m/z 55): Resulting from cleavage of the C4-C5 bond. |
| 3-Bromo-1-heptene | CH3(CH2)3CH(Br)CH=CH2 | - Loss of •Br (m/z 79/81): Formation of the heptenyl cation at m/z 97. - Allylic Cleavage: Loss of a butyl radical (•C4H9) to form a resonance-stabilized vinyl bromide cation at m/z 121/123. - Prominent C3H5+ fragment (m/z 41): The allyl cation, formed by cleavage of the C3-C4 bond. |
| 4-Bromo-2-heptene | CH3CH2CH(Br)CH=CHCH2CH3 | - Loss of •Br (m/z 79/81): Formation of the heptenyl cation at m/z 97. - Two possible allylic cleavages: - Loss of an ethyl radical (•C2H5) to form a brominated cation at m/z 149/151. - Loss of a propyl radical (•C3H7) to form a brominated cation at m/z 135/137. |
Key Observations and Differentiating Features:
-
The base peak (the most intense peak in the spectrum) is often a strong indicator of the most stable carbocation formed. For many allylic bromides, this will be a resonance-stabilized allylic cation.
-
The presence and relative abundance of bromine-containing fragment ions , identifiable by their characteristic isotopic pattern (due to 79Br and 81Br isotopes in a roughly 1:1 ratio), provide crucial information about the location of the bromine atom relative to the double bond.[3]
-
The masses of the neutral losses from the molecular ion can help deduce the structure of the alkyl chain.
Visualizing Fragmentation Pathways
To better understand the fragmentation processes, we can use diagrams to illustrate the flow of electrons and the formation of key fragments.
Sources
A Comparative Guide to the Reactivity of (E)-1-Bromo-5-methyl-2-hexene and Prenyl Bromide
Introduction
In the field of synthetic organic chemistry, allylic halides are invaluable building blocks due to the versatile reactivity conferred by the proximity of a carbon-carbon double bond to a halogenated center. This unique structural motif allows for participation in both Sɴ1 and Sɴ2 nucleophilic substitution reactions, often at accelerated rates compared to their saturated counterparts. This guide provides an in-depth comparison of the reactivity of two primary allylic bromides: (E)-1-Bromo-5-methyl-2-hexene and the widely-used alkylating agent, prenyl bromide (1-bromo-3-methyl-2-butene).
While both molecules share the core feature of a bromo-methyl group attached to a double bond, their differing substitution patterns have profound implications for their reaction kinetics and mechanistic pathways. This analysis will dissect these structural nuances to provide a predictive framework for their behavior under various reaction conditions, offering researchers and drug development professionals a clear rationale for substrate selection.
| Compound | Structure |
| (E)-1-Bromo-5-methyl-2-hexene | |
| Prenyl Bromide |
Mechanistic Overview: The Duality of Allylic Systems
Allylic bromides occupy a unique position in nucleophilic substitution chemistry. They are sufficiently unhindered at the primary carbon to allow for rapid Sɴ2 reactions, while also being capable of forming a resonance-stabilized allylic carbocation, a key intermediate in the Sɴ1 pathway.[1][2] The preferred mechanism is dictated by the specific substrate, the strength of the nucleophile, and the properties of the solvent.[3][4]
-
Sɴ1 (Substitution, Nucleophilic, Unimolecular): A two-step process initiated by the departure of the leaving group to form a carbocation intermediate. The rate of this reaction is primarily dependent on the stability of this carbocation.[5][6]
-
Sɴ2 (Substitution, Nucleophilic, Bimolecular): A single, concerted step where the nucleophile attacks the electrophilic carbon from the backside as the leaving group departs. This reaction's rate is highly sensitive to steric hindrance around the reaction center.[7][8]
Comparative Reactivity Analysis
Part A: Sɴ1 Reactivity and Carbocation Stability
The rate-determining step of an Sɴ1 reaction is the formation of the carbocation.[9][10] Therefore, the relative stability of the carbocation intermediates derived from our two substrates is the paramount factor in determining their Sɴ1 reactivity.
Allylic carbocations are stabilized by resonance, which delocalizes the positive charge over multiple atoms.[11][12][13] The true structure of the cation is a hybrid of its resonance contributors. The stability of this hybrid is most significantly influenced by the stability of its most stable resonance contributor.
-
(E)-1-Bromo-5-methyl-2-hexene: Ionization yields an allylic carbocation where the positive charge is shared between a primary (C1) and a secondary (C3) carbon.
-
Prenyl Bromide: Ionization yields an allylic carbocation where the positive charge is shared between a primary (C1) and a tertiary (C3) carbon.
The established order of carbocation stability is Tertiary > Secondary > Primary.[11] Because the prenyl bromide intermediate possesses a tertiary carbocation resonance structure, it is significantly more stable than the intermediate from (E)-1-bromo-5-methyl-2-hexene, which only has primary and secondary contributors.
Part B: Sɴ2 Reactivity and Steric Hindrance
The Sɴ2 reaction rate is governed by the steric accessibility of the electrophilic carbon.[5][8] In both (E)-1-Bromo-5-methyl-2-hexene and prenyl bromide, the bromine is attached to a primary carbon (CH₂Br), which is generally unhindered and highly susceptible to Sɴ2 attack.
The structural differences between the two molecules are further down the carbon chain from the reaction center.
-
Prenyl Bromide: Possesses two methyl groups on C3.
-
(E)-1-Bromo-5-methyl-2-hexene: Possesses an isobutyl group attached to C4.
While the isobutyl group is larger than a methyl group, its position at C4 is relatively remote from the C1 reaction center. Steric hindrance effects diminish rapidly with distance. Therefore, it is unlikely that the isobutyl group in (E)-1-bromo-5-methyl-2-hexene would significantly impede the backside approach of a nucleophile at C1. The steric environment immediately surrounding the electrophilic carbon is very similar for both molecules.
Furthermore, allylic systems exhibit enhanced Sɴ2 reactivity compared to analogous alkyl halides due to stabilization of the transition state by the adjacent π-system.[14] This electronic effect is expected to be of a similar magnitude for both substrates.
Quantitative Data Summary
The following table summarizes the predicted relative reactivity based on the mechanistic principles discussed.
| Compound | Predicted Relative Sɴ1 Rate | Rationale for Sɴ1 Reactivity | Predicted Relative Sɴ2 Rate | Rationale for Sɴ2 Reactivity |
| Prenyl Bromide | High | Forms a highly stable resonance-stabilized tertiary allylic carbocation.[11] | High | Primary halide with low steric hindrance at the reaction center.[8] |
| (E)-1-Bromo-5-methyl-2-hexene | Low | Forms a less stable resonance-stabilized secondary allylic carbocation.[11] | High | Primary halide with low steric hindrance at the reaction center.[8] |
Experimental Protocols
To empirically validate these predictions, the following experimental protocols can be employed.
Protocol 1: Comparative Solvolysis for Sɴ1 Reactivity
This experiment measures the rate of reaction in a polar protic solvent, where the solvent itself acts as the nucleophile, favoring the Sɴ1 pathway.[15]
Methodology:
-
Preparation: Prepare 0.1 M solutions of both (E)-1-Bromo-5-methyl-2-hexene and prenyl bromide in a solvent system of 80% ethanol / 20% water (v/v).
-
Reaction Setup: Place 50 mL of each solution into separate, sealed flasks equipped with magnetic stirrers. Submerge the flasks in a constant temperature water bath maintained at 50.0 ± 0.1 °C.
-
Time-Point Analysis: At regular intervals (e.g., t = 0, 10, 20, 30, 60, 90, 120 minutes), withdraw a 5.0 mL aliquot from each reaction flask and quench it in an ice bath to halt the reaction.
-
Titration: Add 2-3 drops of a suitable indicator (e.g., phenolphthalein) to the quenched aliquot and titrate the hydrobromic acid (HBr) produced with a standardized 0.02 M sodium hydroxide (NaOH) solution until the endpoint is reached.
-
Data Analysis: Calculate the concentration of HBr at each time point. Plot ln([R-Br]₀ / ([R-Br]₀ - [HBr])) versus time. The slope of this line will be the pseudo-first-order rate constant, k. A direct comparison of the k values will reveal the relative Sɴ1 reactivity.
Protocol 2: Competitive Reaction for Sɴ2 Reactivity
This experiment compares the reaction rates with a strong nucleophile in a polar aprotic solvent to favor the Sɴ2 pathway.
Methodology:
-
Preparation: Prepare 0.1 M solutions of both (E)-1-Bromo-5-methyl-2-hexene and prenyl bromide in dry acetone. Prepare a 0.2 M solution of sodium iodide (NaI) in dry acetone.
-
Reaction Setup: In two separate flasks at room temperature, mix 25 mL of each bromide solution with 25 mL of the sodium iodide solution. Start a timer immediately upon mixing.
-
Monitoring: At set time intervals, withdraw small aliquots and analyze them using Gas Chromatography-Mass Spectrometry (GC-MS). Monitor the disappearance of the starting bromide peak and the appearance of the corresponding iodide product peak.
-
Data Analysis: For each reaction, plot the concentration of the starting bromide versus time. The initial rate of the reaction can be determined from the slope of this curve at t=0. Comparing the initial rates will provide a direct measure of the relative Sɴ2 reactivity.
Final Conclusion
The reactivity of (E)-1-Bromo-5-methyl-2-hexene and prenyl bromide is a clear illustration of how subtle structural changes dictate chemical behavior.
-
Under Sɴ1 conditions , prenyl bromide is expected to be significantly more reactive . This is unequivocally attributed to the formation of a more stable, resonance-delocalized carbocation that benefits from a tertiary carbon contributor.
-
Under Sɴ2 conditions , both compounds are expected to exhibit high and comparable reactivity . As primary allylic bromides, they present a sterically accessible reaction center, and the structural differences are too remote to cause a major divergence in reaction rates.
This analysis provides a robust, mechanistically-grounded framework for predicting the behavior of these reagents, enabling chemists to make more informed decisions in synthetic design and execution.
References
-
BYJU'S. (n.d.). Carbocation Stability. Retrieved from [Link]
-
Fiveable. (2025, August 15). Allylic Carbocations Definition. Organic Chemistry Key. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 16.2: Allylic Cations. Retrieved from [Link]
-
Al-Harrasi, A., et al. (2021). Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones. Molecules, 26(21), 6393. Retrieved from [Link]
-
Oreate AI. (2026, January 15). Understanding Allylic Carbocations: The Building Blocks of Organic Chemistry. Retrieved from [Link]
-
Fernández, G. (n.d.). Allylic systems theory. Retrieved from [Link]
-
Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 05). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, February 26). Why are allyl halides reactive towards both SN1 and Sn2 reactions? Retrieved from [Link]
-
Reddit. (2022, October 05). Will allylic and benzylic halide prefer SN1 or SN2 reaction? r/OrganicChemistry. Retrieved from [Link]
-
Zhao, L.-M., et al. (2012). Zinc-Mediated Highly α-Regioselective Prenylation of Imines with Prenyl Bromide. Organic Letters, 14(4), 886-889. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. Retrieved from [Link]
-
Pennsylvania State University. (n.d.). 7.3 Characteristics of the SN2 Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]
-
Rablen, P. R., et al. (2014). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. The Journal of Organic Chemistry, 79(3), 1073-1085. Retrieved from [Link]
-
ResearchGate. (n.d.). Reagents and conditions of synthesis. a: Prenyl bromide, K2CO3,... [Image]. Retrieved from [Link]
-
Chen, F., & Chen, D. (2022). Catalytic prenylation and reverse prenylation of aromatics. Trends in Chemistry, 4(7), 583-597. Retrieved from [Link]
-
Ashenhurst, J. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Brainly. (2023, August 01). When prenyl bromide undergoes an SN1 substitution with methanol, what hybridization state changes does the... Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions. Retrieved from [Link]
-
Findlay, S. (2021). Nucleophilic Substitution Reactions (SN1 and SN2). CHEMISTRY 1000. Retrieved from [Link]
-
Kimia. (2025, July 29). Allylic bromination. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, July 01). Rate of solvolysis of allyl and alkyl halides. Retrieved from [Link]
-
Filo. (2025, June 19). Arrange the following compounds in decreasing order of rate of solvolysis reaction. Retrieved from [Link]
-
PubChem. (n.d.). (E)-1-Bromo-5-methyl-2-hexene. Retrieved from [Link]
-
JoVE. (2025, May 22). Radical Substitution: Allylic Bromination. Retrieved from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2005). Correlation of the Rates of Solvolysis of 2-Phenyl-2-ketoethyl Bromide and Tosylate. The Journal of Organic Chemistry, 70(4), 1452-1455. Retrieved from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2000). Correlation of the rates of solvolysis of cyclopropylcarbinyl and cyclobutyl bromides using the extended Grunwald-Winstein equation. The Journal of Organic Chemistry, 65(8), 2548-2554. Retrieved from [Link]
-
Sorrell, T. N. (n.d.). Chapter 17: Allylic and Benzylic Reactivity. Retrieved from [Link]
-
Collegedunia. (2025, March 17). The ascending order of relative rate of solvolysis of the following compounds is. Retrieved from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 7.3 Characteristics of the SN2 Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 9. Arrange the following compounds in decreasing order of rate of solvolysis.. [askfilo.com]
- 10. The ascending order of relative rate of solvolysis of the following compounds is: (A) Cyclohexyl bromide \item (B) Benzyl bromide \item (C) Phenylmethyl bromide \item (D) Allyl bromide [cdquestions.com]
- 11. byjus.com [byjus.com]
- 12. fiveable.me [fiveable.me]
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Comparative Guide: Leaving Group Efficiency in Allylic Systems (Bromide vs. Chloride)
Part 1: Executive Summary
In the synthesis of Active Pharmaceutical Ingredients (APIs), the allylation of nucleophiles is a ubiquitous transformation. The choice between Allyl Bromide and Allyl Chloride is often treated as a trivial procurement decision, but it fundamentally dictates reaction kinetics, impurity profiles, and process safety.
The Bottom Line:
-
Allyl Bromide is the superior electrophile for rapid, low-temperature alkylations where thermal degradation is a risk. It is approximately 30–50x more reactive than the chloride analog in
manifolds. -
Allyl Chloride is the preferred reagent for large-scale manufacturing due to cost, atom economy, and superior shelf-stability, provided the nucleophile is sufficiently potent or the reaction temperature can be elevated without triggering polymerization.
This guide provides the mechanistic grounding and experimental protocols to select the correct halide for your specific substrate.
Part 2: Mechanistic Foundation & Data Analysis
The Kinetic Advantage of Bromide
The superior leaving group ability of bromide over chloride in allylic systems is governed by two primary factors: Bond Dissociation Energy (BDE) and the stability of the leaving anion (correlated with conjugate acid
Comparative Data Table
| Property | Allyl Chloride ( | Allyl Bromide ( | Impact on Reactivity |
| C-X Bond Length | ~1.79 Å | ~1.97 Å | Longer bond = weaker overlap, easier cleavage. |
| Bond Dissociation Energy | ~351 kJ/mol | ~293 kJ/mol | Lower energy barrier for rate-determining step. |
| Leaving Group | -7 (HCl) | -9 (HBr) | Br⁻ is a weaker base and more stable anion. |
| Relative | 1 (Reference) | ~30–50 | Bromide allows milder conditions. |
| Polarizability | Hard | Soft | Br stabilizes the transition state charge better. |
Reaction Coordinate Visualization
The following diagram illustrates the energy landscape. Allyl bromide lowers the activation energy (
Part 3: The Regioselectivity Trap ( vs. )
A critical, often overlooked risk in allylic systems is the competition between direct attack (
-
(Desired): Nucleophile attacks the
-carbon. -
(Undesired): Nucleophile attacks the
-carbon, shifting the double bond and ejecting the leaving group.
Expert Insight: While steric hindrance at the
Part 4: Experimental Protocols
Protocol A: High-Throughput Allylation (The "Bromide Route")
Best for: Lab-scale discovery, temperature-sensitive substrates, or weak nucleophiles.
-
Preparation: Dissolve nucleophile (1.0 equiv) in polar aprotic solvent (DMF or MeCN).
-
Base Addition: Add
or (1.5 equiv). Stir for 15 min to deprotonate. -
Electrophile Addition: Add Allyl Bromide (1.1 equiv) dropwise at 0°C.
-
Note: Allyl bromide is a lachrymator. Handle only in a fume hood.
-
-
Reaction: Allow to warm to RT. Monitor by TLC/LCMS.
-
Expectation: Reaction complete in <2 hours.
-
-
Quench: Dilute with EtOAc, wash with water x3 to remove DMF/DMSO.
Protocol B: The Finkelstein Modification (The "Hybrid Route")
Best for: Process scale-up where Allyl Chloride is preferred for cost, but reactivity is insufficient. This generates Allyl Iodide in situ.
-
Solvent Selection: Use Acetone or MEK (Methyl Ethyl Ketone).
-
Catalyst Charge: Charge Sodium Iodide (NaI) (0.1 – 1.0 equiv).
-
Substrate Addition: Add nucleophile and base.
-
Electrophile Addition: Add Allyl Chloride .
-
Reflux: Heat to reflux (56°C for acetone).
-
Observation: White precipitate (NaCl) will form, indicating successful halogen exchange.
-
Part 5: Decision Matrix for Researchers
Use this logic flow to determine the appropriate reagent for your campaign.
Part 6: References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
Streitwieser, A. (1962). Solvolytic Displacement Reactions. McGraw-Hill.[7] (Classic text establishing solvolysis rates of allylic halides).
-
Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
-
Magid, R. M. (1980). "Nucleophilic substitution at allylic carbon: SN2' reactions". Tetrahedron, 36(13), 1901-1930.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
